![molecular formula C20H24O10 B1643300 (1R,4R,5R,6R,7R,8R,11R,13S,17S,18S,19R)-4,5,7,8,17-pentahydroxy-14,18-dimethylspiro[3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-6,2'-oxirane]-9,16-dione CAS No. 138809-10-6](/img/structure/B1643300.png)
(1R,4R,5R,6R,7R,8R,11R,13S,17S,18S,19R)-4,5,7,8,17-pentahydroxy-14,18-dimethylspiro[3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-6,2'-oxirane]-9,16-dione
Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds typically involves multiple steps and various chemical reactions. Without specific information on this compound, it’s hard to detail the exact synthesis process .Molecular Structure Analysis
The analysis of molecular structures typically involves techniques such as X-ray crystallography, NMR spectroscopy, and computational methods . Without specific data, it’s challenging to provide a detailed molecular structure analysis.Chemical Reactions Analysis
The analysis of chemical reactions often involves studying the reactivity of the compound under various conditions and with different reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, reactivity, and more .Scientific Research Applications
Oxetane Formation and Synthesis
- Mosimann and Vogel (2000) discussed the formation of oxetane by 1,3-migration of benzyloxy group in specific cation intermediates, which is relevant to understanding the chemical behavior and potential applications of complex compounds like the one (Mosimann & Vogel, 2000).
Inhibitory Properties in Steroid Synthesis
- Njar et al. (1993) described the synthesis of aziridinyl steroids, which are inhibitors of human placental microsomal aromatase, highlighting the potential for similar compounds to have inhibitory effects in steroid synthesis (Njar et al., 1993).
Antimicrobial and Antifungal Activities
- Shaheen et al. (2014) synthesized triorganotin(IV) derivatives of sodium deoxycholate, which exhibited significant antimicrobial, antifungal, and anticancer activities. This suggests that structurally similar compounds could have similar bioactive properties (Shaheen et al., 2014).
Application in Chemical Synthesis
- Hřebabecký et al. (2006) conducted the synthesis of novel conformationally locked carbocyclic nucleosides, demonstrating the use of complex organic structures in the synthesis of biologically significant molecules (Hřebabecký et al., 2006).
Potential in Drug Development
- The work by Djigoué et al. (2012) on androsterone derivatives as inhibitors of androgen biosynthesis suggests that similar complex organic compounds could be used in developing treatments for hormone-related conditions (Djigoué et al., 2012).
Novel Sesquiterpene Skeletons
- Armenta-Salinas et al. (2019) explored the creation of novel sesquiterpene skeletons, which can be related to the study of similar complex molecules in creating new chemical entities (Armenta-Salinas et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(1R,4R,5R,6R,7R,8S,11R,13S,17S,18S,19R)-4,5,7,8,17-pentahydroxy-14,18-dimethylspiro[3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-6,2'-oxirane]-9,16-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O10/c1-7-3-9(21)11(22)16(2)8(7)4-10-17-5-29-19(26,14(16)17)15(25)18(6-28-18)20(17,27)12(23)13(24)30-10/h3,8,10-12,14-15,22-23,25-27H,4-6H2,1-2H3/t8-,10+,11+,12+,14+,15+,16+,17+,18+,19+,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCOVNGOINOTNW-DVKMRYHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(C2(C1CC3C45C2C(C(C6(C4(C(C(=O)O3)O)O)CO6)O)(OC5)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)[C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@]([C@@H]([C@@]6([C@@]4([C@@H](C(=O)O3)O)O)CO6)O)(OC5)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 136955162 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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